methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
The exact mass of the compound this compound is 311.0131401 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-[[2-(4-chlorophenyl)acetyl]amino]thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-19-12(18)10-11(20-16-15-10)14-9(17)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAINDDRCSCCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The initial step includes reacting a hydrazine derivative with carbon disulfide under basic conditions to form the thiadiazole ring.
- Introduction of the Acetylamino Group : This is achieved by reacting the thiadiazole intermediate with an acetyl chloride derivative in the presence of a base like pyridine.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol using an acid catalyst to yield the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cells. For instance, compounds featuring a 4-chlorophenyl group have shown potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 0.28 µg/mL to 10.10 µg/mL depending on structural modifications .
- Mechanism of Action : The mechanism underlying the anticancer properties often involves cell cycle arrest and induction of apoptosis. For example, treatment with certain thiadiazole derivatives resulted in increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to enhanced apoptotic signaling through caspase activation .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties:
- Activity Spectrum : Studies have reported that many thiadiazole compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiadiazole ring can significantly enhance this activity .
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds were tested using the MTT assay, revealing that structural modifications led to variations in potency .
- Notably, compound 4i showed an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong potential for further development as an anticancer agent.
- In Vivo Studies :
Summary Table of Biological Activities
| Activity Type | Target Cells | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |
| Anticancer | HepG2 | 10.10 | Cell cycle arrest |
| Antimicrobial | Various bacteria | Varies | Disruption of cell wall synthesis |
Scientific Research Applications
Chemistry
The compound serves as an essential building block in organic synthesis. It is utilized in:
- Synthesis of Thiadiazole Derivatives : The compound can be modified to create various thiadiazole derivatives that exhibit different chemical properties and biological activities.
- Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
Research has indicated that methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate exhibits several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antifungal Activity : The compound has demonstrated antifungal properties in vitro, indicating potential use in treating fungal infections.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Medical Applications
The compound is being explored for its therapeutic potential:
- Drug Development : It is investigated as a lead compound for designing new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infections.
- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing other pharmaceutical compounds highlights its importance in drug manufacturing processes.
Case Study 1: Antimicrobial Activity
A study published in the International Journal of ChemTech Research evaluated the antimicrobial effects of various thiadiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations .
Case Study 2: Anticancer Properties
Research conducted by scientists at a renowned university assessed the anticancer properties of the compound against human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate?
- Methodological Answer : Synthesis typically involves coupling the 4-chlorophenylacetyl group to the thiadiazole core under controlled conditions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation .
- Solvents : Dichloromethane or ethanol, which stabilize intermediates and enhance solubility .
- Catalysts : Use of palladium catalysts (e.g., Suzuki-Miyaura coupling) for regioselective amide bond formation .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the ester group .
- Validation : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity before isolation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected MW: ~367.8 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry (if crystalline) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiadiazole’s electron-deficient core .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict target interactions?
- Methodological Answer :
- Target Selection : Prioritize proteins with known thiadiazole affinity (e.g., EGFR kinase, bacterial DNA gyrase) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses, focusing on hydrogen bonding with the acetamide group and π-π stacking with the chlorophenyl ring .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictory bioactivity data between structural analogs?
- Methodological Answer :
- SAR Analysis : Compare analogs with systematic substitutions (e.g., methyl vs. ethyl esters, halogen variations). For example:
| Analog Substituent | Bioactivity (IC, μM) | Solubility (logP) |
|---|---|---|
| 4-Chlorophenyl | 2.1 ± 0.3 (HeLa) | 3.2 |
| 4-Fluorophenyl | 5.8 ± 0.5 (HeLa) | 2.9 |
| Data adapted from studies on thiadiazole derivatives . |
- Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to identify pharmacokinetic bottlenecks .
- Crystallographic Studies : Resolve protein-ligand co-crystals to explain steric or electronic mismatches .
Q. How can in silico methods guide the design of derivatives with enhanced solubility?
- Methodological Answer :
- Descriptor Calculation : Use ChemAxon or MOE to compute logP, polar surface area (PSA), and solubility parameters.
- Structural Modifications :
- Introduce hydrophilic groups (e.g., carboxylate, PEG chains) at the methyl ester position .
- Replace the chlorophenyl group with pyridyl or morpholine rings to improve aqueous solubility .
- Predictive Modeling : Apply QSPR models to correlate structural features with experimental solubility data .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols from independent sources, noting critical variables (e.g., solvent purity, inert atmosphere).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or dimerized thiadiazoles) .
- Scale-Up Optimization : Apply DoE (Design of Experiments) to identify yield-limiting factors (e.g., stirring rate, reagent stoichiometry) .
Key Structural Analogs and Comparative Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
